molecular formula C7H10O3 B123551 Methyl 3,6-dihydro-2H-pyran-6-carboxylate CAS No. 157920-14-4

Methyl 3,6-dihydro-2H-pyran-6-carboxylate

Cat. No. B123551
M. Wt: 142.15 g/mol
InChI Key: DCCHWISWOMKJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,6-dihydro-2H-pyran-6-carboxylate is a chemical compound that belongs to the class of pyran compounds. It is widely used in organic synthesis due to its unique chemical properties. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Mechanism Of Action

The mechanism of action of Methyl 3,6-dihydro-2H-pyran-6-carboxylate is still not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi.

Biochemical And Physiological Effects

Methyl 3,6-dihydro-2H-pyran-6-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. It has also been shown to modulate the expression of various genes involved in inflammation and cancer. In addition, this compound has been reported to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.

Advantages And Limitations For Lab Experiments

Methyl 3,6-dihydro-2H-pyran-6-carboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is highly reactive and can undergo various chemical transformations, which can complicate the interpretation of experimental results. In addition, this compound is relatively insoluble in water, which can limit its applicability in aqueous systems.

Future Directions

There are several future directions for the research on Methyl 3,6-dihydro-2H-pyran-6-carboxylate. One possible direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another possible direction is the investigation of the structure-activity relationships of this compound and its derivatives to identify new bioactive molecules. Furthermore, the potential applications of this compound in the field of material science, such as the synthesis of new polymers and materials, can also be explored.

Synthesis Methods

The synthesis of Methyl 3,6-dihydro-2H-pyran-6-carboxylate can be achieved through several methods, including the Pechmann condensation, the Knoevenagel condensation, and the Michael addition reaction. The Pechmann condensation involves the reaction between a phenol and a β-ketoester in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde and a β-diketone in the presence of a base catalyst. The Michael addition reaction involves the reaction between a β-dicarbonyl compound and an α,β-unsaturated carbonyl compound in the presence of a base catalyst.

Scientific Research Applications

Methyl 3,6-dihydro-2H-pyran-6-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has been used as a starting material for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.

properties

CAS RN

157920-14-4

Product Name

Methyl 3,6-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3,6-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C7H10O3/c1-9-7(8)6-4-2-3-5-10-6/h2,4,6H,3,5H2,1H3

InChI Key

DCCHWISWOMKJBB-UHFFFAOYSA-N

SMILES

COC(=O)C1C=CCCO1

Canonical SMILES

COC(=O)C1C=CCCO1

synonyms

2H-Pyran-2-carboxylicacid,5,6-dihydro-,methylester(9CI)

Origin of Product

United States

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